1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

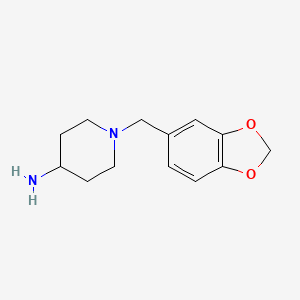

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine, which accurately describes the structural connectivity between the benzodioxole and piperidine components. The structural representation reveals a piperidine ring in the 4-position bearing an amino functional group, while the nitrogen atom at position 1 is substituted with a methylenic linker connected to the 5-position of the 1,3-benzodioxole ring system. The complete structural framework can be represented through the Standard International Chemical Identifier string: InChI=1S/C13H18N2O2/c14-11-3-5-15(6-4-11)8-10-1-2-12-13(7-10)17-9-16-12/h1-2,7,11H,3-6,8-9,14H2.

The molecular architecture demonstrates a clear distinction between the aromatic benzodioxole portion and the saturated piperidine ring, connected via a flexible methylene bridge that allows for conformational mobility. The benzodioxole moiety consists of a benzene ring fused with a five-membered dioxole ring, creating a rigid planar structure that contrasts with the three-dimensional chair conformation typically adopted by the piperidine ring. The amino group at the 4-position of the piperidine ring introduces a polar functionality that significantly influences the compound's chemical reactivity and potential biological interactions.

The Simplified Molecular Input Line Entry System representation of NC1CCN(CC2=CC=C(OCO3)C3=C2)CC1 provides a concise linear notation that captures the essential connectivity patterns within the molecule. This notation clearly delineates the piperidine ring structure with the amino substituent and the benzodioxole attachment point, facilitating computational analysis and database searching. The structural representation also highlights the presence of multiple heteroatoms, including two nitrogen atoms and two oxygen atoms, which contribute to the compound's polar character and potential for hydrogen bonding interactions.

特性

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-11-3-5-15(6-4-11)8-10-1-2-12-13(7-10)17-9-16-12/h1-2,7,11H,3-6,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPNPFRWYMETGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470398 | |

| Record name | 1-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76167-58-3 | |

| Record name | 1-[(2H-1,3-Benzodioxol-5-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Benzylpiperidine Scaffold Construction via Hydroboration and Cross-Coupling

A key method involves the hydroboration of 1-Boc-4-methylenepiperidine with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by a palladium-catalyzed cross-coupling with brominated benzodioxole intermediates. This sequence builds the benzylpiperidine scaffold efficiently.

- Step 1: Hydroboration of 1-Boc-4-methylenepiperidine with 9-BBN in anhydrous toluene at 115 °C for 1 hour.

- Step 2: Cross-coupling with brominated benzodioxole derivatives using Pd(PPh3)4 catalyst, aqueous NaOH, and tetrabutylammonium iodide (TBAI) at 115 °C for 18 hours.

- Step 3: Deprotection of the Boc group using HCl in dioxane to yield the piperidine hydrochloride salt.

Yields: This method typically achieves yields ranging from 62% to 99% for the intermediate amine hydrochlorides.

Esterification and Functional Group Transformations on Benzodioxole Precursors

- Fisher esterification of substituted benzoic acids (e.g., 3-methoxybenzoic acid derivatives) with methanol and sulfuric acid at 80 °C for 2–4 hours yields methyl esters with 81–98% yield.

- Conversion of amino-substituted benzoic acids to methyl esters using thionyl chloride in methanol at 80 °C for 24 hours (82–84% yield).

- Cross-coupling of methyl esters with thiophenol catalyzed by Pd2(dba)3 and Xantphos ligand in toluene at 120 °C for 24 hours (99% yield).

- Saponification of esters to carboxylic acids using lithium hydroxide in THF/methanol at room temperature overnight (61–99% yield).

Amide Formation and Deprotection

- Amide bond formation between the prepared amines and substituted benzoic acids is performed using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent and DIPEA (N,N-diisopropylethylamine) as a base in anhydrous DMF at room temperature for 3–12 hours.

- Methoxy groups on intermediates are deprotected using boron tribromide (BBr3) in dichloromethane at −10 to 0 °C, followed by room temperature incubation for 1–2 hours.

- Final purification and isolation of the hydrochloride salts are achieved by refluxing in methanol with 1 N HCl for 2 hours.

Summary Table of Key Reagents, Conditions, and Yields

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Hydroboration | 9-BBN, anhydrous toluene, 115 °C, 1 h | 62–99 | On 1-Boc-4-methylenepiperidine |

| 2 | Pd-Catalyzed Cross-Coupling | Pd(PPh3)4, NaOH (3.2 M), TBAI, toluene, 115 °C, 18 h | 62–99 | Coupling with brominated benzodioxole |

| 3 | Boc Deprotection | HCl in dioxane | Quantitative | Yields piperidine hydrochloride salt |

| 4 | Fisher Esterification | MeOH, conc. H2SO4, 80 °C, 2–4 h | 81–98 | For benzoic acid derivatives |

| 5 | Esterification (Amino acids) | SOCl2, MeOH, 80 °C, 24 h | 82–84 | Amino-substituted benzoic acids |

| 6 | Thiophenol Coupling | Pd2(dba)3, Xantphos, K2CO3, toluene, 120 °C, 24 h | 99 | Formation of diarylsulfide derivatives |

| 7 | Saponification | LiOH, THF/MeOH (1:1), RT, overnight | 61–99 | Converts esters to acids |

| 8 | Amide Coupling | HATU, DIPEA, DMF, RT, 3–12 h | 17–84 | Amide bond formation |

| 9 | Methoxy Deprotection | BBr3, CH2Cl2, −10 to 0 °C, 1–2 h | 6–75 | Demethylation to hydroxy derivatives |

| 10 | Salt Formation | 1 N HCl, MeOH, reflux, 2 h | 31–78 | Final hydrochloride salt isolation |

Alternative Preparation Notes

- Acetylation of the piperidin-4-amine nitrogen can be performed using acetic anhydride or acetyl chloride under controlled conditions to yield 1-acetyl derivatives, which may have distinct biological properties.

- The compound’s synthesis can be adapted to introduce various substituents on the benzodioxole ring or the piperidine ring to explore structure-activity relationships.

Research Findings and Analytical Characterization

- The synthesized 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine and its derivatives have been characterized by NMR, IR, and melting point analysis to confirm structure and purity.

- The dihydrochloride salt form enhances solubility, facilitating receptor binding studies, particularly with serotonin receptors.

- Cross-coupling and hydroboration steps are critical for achieving high regioselectivity and yield in the benzylpiperidine scaffold construction.

化学反応の分析

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

作用機序

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. For example, it may enhance the synthesis of pro-inflammatory mediators like interleukin-6 and interleukin-8 .

類似化合物との比較

Comparison with Structural Analogs

The piperidin-4-amine scaffold is highly modular, with substituents significantly influencing pharmacological and physicochemical properties. Below is a detailed comparison with key analogs:

Substituent Effects on Molecular Properties

*Estimated based on molecular formula C₂₁H₃₆N₂O.

Pharmacological and Physicochemical Comparisons

Electronic and Steric Effects

- Benzodioxole vs.

- Thiazole vs. Benzodioxole : Thiazole’s sulfur atom introduces polarizability and π-sulfur interactions, which may alter binding kinetics compared to benzodioxole’s oxygen-based interactions.

Lipophilicity (LogP)

- Octylphenethyl (RB-005) : High lipophilicity (logP ~5.0) favors membrane penetration but may increase off-target binding.

生物活性

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine, also known as 1-BCP, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 246.29 g/mol

- Structure : The compound features a piperidine ring substituted with a benzodioxole moiety, which is known for its biological activity.

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine exhibits various biological activities primarily through modulation of neurotransmitter systems and enzyme inhibition.

-

Endurance and Metabolic Effects :

- A study demonstrated that 1-BCP significantly increased swimming endurance in mice. The compound enhanced liver and muscle glycogen levels while decreasing lactic acid and blood urea nitrogen levels, indicating improved metabolic efficiency during physical exertion .

- The treatment also elevated antioxidant enzyme activities (superoxide dismutase, catalase, and glutathione peroxidase), suggesting a protective effect against oxidative stress .

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzyme pathways that are crucial for cellular signaling. This inhibition can influence processes related to inflammation and cancer cell differentiation.

- Neurotransmitter Modulation :

Study on Endurance Capacity

A notable study involved administering 1-BCP to weight-loaded forced swimming mice over two weeks. Results indicated:

- Increased Swimming Time : Mice treated with 0.1 or 0.2 mmol/kg of 1-BCP showed a marked increase in endurance compared to controls.

- Biochemical Changes : Significant increases in liver glycogen (LG) and muscle glycogen (MG) levels were observed, alongside decreases in lactic acid (LA) and blood urea nitrogen (BUN) levels .

Enzyme Activity Study

Research focusing on the enzymatic effects of similar benzodioxole derivatives revealed that compounds with structural similarities to 1-BCP could inhibit monoamine oxidases (MAO), which play a role in neurotransmitter degradation. This suggests potential applications in treating mood disorders .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine | Benzodioxole + piperidine | Increased endurance, antioxidant activity | Modulates neurotransmitter systems |

| N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide | Benzodioxole + methyl group | Moderate enzyme inhibition | Lacks piperidine structure |

| N-(1,3-benzodioxol-5-ylmethyl)-4-(phenylsulfonyl)benzamide | Benzodioxole + phenyl group | Antimicrobial properties | Different substituent enhances activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reductive amination between 1,3-benzodioxole-5-carbaldehyde and piperidin-4-amine, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity optimization may include recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase). Reaction progress is monitored using TLC or LC-MS .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : NMR (¹H, ¹³C, DEPT-135) identifies proton environments and carbon types, while FT-IR confirms functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, benzodioxol C-O-C at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) determines bond lengths, angles, and stereochemistry. For example, the benzodioxol methyl group’s orientation relative to the piperidine ring can be resolved .

Q. What in vitro assays are suitable for initial biological screening of this compound’s receptor-binding activity?

- Methodological Answer : Radioligand displacement assays (e.g., using [³H]-serotonin or [³H]-dopamine) quantify affinity for neurotransmitter receptors. Competitive binding studies in transfected HEK293 cells expressing human 5-HT₂A or D₂ receptors are performed at varying concentrations (1 nM–10 μM), with Ki values calculated using nonlinear regression .

Advanced Research Questions

Q. What kinetic and mechanistic insights exist for oxidation reactions involving piperidin-4-amine derivatives?

- Methodological Answer : Alkaline permanganate oxidation under pseudo-first-order conditions (excess oxidant) reveals a 1:4 stoichiometry, with rate dependence on [Ru(III)] and ionic strength. Activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots (303–323 K). Density functional theory (DFT) identifies transition states, with HOMO-LUMO gaps predicting electron transfer pathways .

Q. How do structural modifications (e.g., substituent position, halogenation) affect receptor binding and pharmacological activity?

- Methodological Answer : Comparative SAR studies using analogs (e.g., 3-fluoro vs. 4-chloro substitution) show fluorine’s electronegativity enhances serotonin receptor affinity (ΔpIC₅₀ = +0.8) but reduces dopamine D₂ binding. Methyl groups at the benzyl position increase steric hindrance, lowering CNS penetration (logP shift from 2.1 to 2.9) .

Q. What computational approaches predict reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptor binding pockets (e.g., 5-HT₂A’s hydrophobic cleft).

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and validate via orthogonal methods (SPR vs. radioligand assays). Meta-analysis of structural analogs (e.g., 1-(3-fluorophenyl)piperidin-4-amine) identifies trends in substituent effects. Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK293) to control for receptor expression variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。